molecular formula C18H25BN2O4 B8137769 tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B8137769
M. Wt: 344.2 g/mol
InChI Key: KXCVPYSZIWEBET-UHFFFAOYSA-N
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Description

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound that features a pyrrolo[2,3-b]pyridine core with a tert-butyl ester and a dioxaborolane moiety

Preparation Methods

The synthesis of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step reactions. One common method involves the reaction of 4-phenylboronic acid with tert-butyl carbonate in tetrahydrofuran to form tert-butyl 4-phenylboronate. This intermediate is then reacted with 1,4-dibromobutane in the presence of an organic copper catalyst to yield the final product .

Chemical Reactions Analysis

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with molecular targets through its boronate and pyridine moieties. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Similar compounds

Biological Activity

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the structural characteristics, synthesis, and biological activity of this compound, supported by relevant data tables and case studies.

Structural Characteristics

The molecular formula of this compound is C18H25BN2O4C_{18}H_{25}BN_{2}O_{4} with a molecular weight of approximately 345.22 g/mol. The compound features a pyrrolo[2,3-b]pyridine core substituted with a tert-butyl group and a dioxaborolane moiety.

Structural Formula

  • Molecular Formula : C18H25BN2O4C_{18}H_{25}BN_{2}O_{4}
  • SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)N=CC=C3
  • InChIKey : KXCVPYSZIWEBET-UHFFFAOYSA-N

Synthesis Overview

The synthesis of this compound typically involves the reaction of pyrrolo[2,3-b]pyridine derivatives with boron-containing reagents. Notably, the use of tetramethyl-1,3,2-dioxaborolane allows for the introduction of boron into the molecular structure, which may enhance biological activity through mechanisms such as enzyme inhibition.

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in neurodegenerative diseases and cancer.
  • Antioxidant Properties : The presence of specific functional groups enhances the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : Assays have shown that these compounds can modulate inflammatory pathways effectively.

Case Studies and Research Findings

A study focused on related compounds demonstrated significant inhibitory activity against DYRK1A with IC50 values in the nanomolar range. Furthermore, antioxidant assays using the Oxygen Radical Absorbance Capacity (ORAC) method confirmed strong radical scavenging abilities.

Data Table: Biological Activity Summary

Activity TypeAssay MethodResult
DYRK1A InhibitionEnzymatic AssayIC50 < 100 nM
Antioxidant ActivityORAC AssaySignificant scavenging
Anti-inflammatoryLPS-induced modelReduced pro-inflammatory cytokines

Properties

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-13(11-12-9-8-10-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCVPYSZIWEBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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